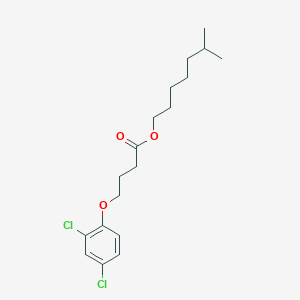

Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester (also known as DCPIOOE) is an ester of butanoic acid and 4-(2,4-dichlorophenoxy)-isooctanol. It is a synthetic compound commonly used in laboratory experiments and research applications. DCPIOOE is a colorless liquid with a mild odor and a bitter taste. It has a molecular weight of 307.03 g/mol.

Scientific Research Applications

Herbicide in Agriculture

2,4-DB isooctyl ester is a selective herbicide of chlorophenoxy compound with higher boiling point, low volatility, and low drift, which is used to control broadleaf weeds in a variety of settings from crops, lawns, to forests .

Regulation of Plant Growth

The compound has been found to regulate the tillering and endogenous phytohormonal responses in Triticum aestivum and Aegilops tauschii . It has been observed that the auxin herbicide 2,4-D isooctyl ester affects the growth of tiller buds in these plants .

Impact on Soil Microorganisms

Application of the compound can result in reductions in populations of soil bacteria, fungi, and actinomyces .

4. Residue Analysis in Wheat and Soil Studies have been conducted to analyze the dissipation and residue of 2,4-D isooctyl ester in wheat and soil . The compound showed a rapid dissipation rate either in wheat seedling or soil, with the half-lives of 1.0 to 3.0 days .

Use in Crop Protection

2,4-DB isooctyl ester has been evaluated for its use as a herbicide on winter and spring barley, wheat and oats, and on legumes (lucerne and clover) .

Study of Phytohormonal Responses

Research has shown that 2,4-D isooctyl ester affects the levels of abscisic acid (ABA) and cytokinin (CTK) in plants . These hormones are believed to be related to the compound’s regulation of tillering .

Mechanism of Action

Target of Action

The primary target of 2,4-DB Isooctyl Ester is the plant hormone system, specifically the auxin pathway . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.

Mode of Action

2,4-DB Isooctyl Ester acts as a synthetic auxin . Once applied, ester formulations quickly penetrate into the leaf surface (cuticle) and are converted to the acid . It mimics the action of the natural auxin, leading to uncontrolled and disorganized growth, which eventually causes the death of the plant .

Biochemical Pathways

The compound affects the auxin pathway, disrupting normal plant growth and development . The overstimulation of this pathway leads to excessive, unregulated growth, which can interfere with the plant’s nutrient transport, photosynthesis, and other vital functions .

Pharmacokinetics

The pharmacokinetics of 2,4-DB Isooctyl Ester involves absorption, distribution, metabolism, and excretion (ADME). After application, the compound is absorbed through the leaf surface and is distributed throughout the plant . The compound is metabolized in the plant, with the primary degradation mechanism being the hydrolysis of esters . The half-life of 2,4-DB Isooctyl Ester varies depending on environmental conditions, with reported half-lives ranging from 138.6 to 346.6 hours under different temperatures and pH values .

Result of Action

The result of the action of 2,4-DB Isooctyl Ester is the death of the plant. The compound’s interaction with the auxin pathway leads to uncontrolled growth, which disrupts normal plant functions and eventually leads to plant death .

Action Environment

The action of 2,4-DB Isooctyl Ester is influenced by various environmental factors. The hydrolysis and photolysis of the compound can be affected by factors such as temperature, pH value, type of water, and light sources . For instance, the hydrolysis half-lives of the compound were found to be shorter at higher temperatures and at acidic or alkaline pH values . These factors can influence the compound’s action, efficacy, and stability in the environment.

properties

IUPAC Name |

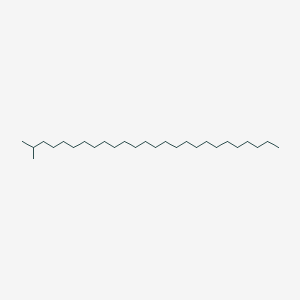

6-methylheptyl 4-(2,4-dichlorophenoxy)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26Cl2O3/c1-14(2)7-4-3-5-11-23-18(21)8-6-12-22-17-10-9-15(19)13-16(17)20/h9-10,13-14H,3-8,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZULGKMTDEQNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester | |

CAS RN |

1320-15-6 |

Source

|

| Record name | 2,4-DB-isoctyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctyl 4-(2,4-dichlorophenoxy)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DB-ISOCTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W4BPU12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)

![[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate](/img/structure/B75621.png)